molecular formula C17H22N4 B1399228 (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine CAS No. 1316225-61-2

(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine

Cat. No. B1399228
CAS RN: 1316225-61-2
M. Wt: 282.4 g/mol
InChI Key: KPDSMPPNQLFVDE-UHFFFAOYSA-N
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Description

(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine is a useful research compound. Its molecular formula is C17H22N4 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Structural Analysis

  • The study of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine derivatives provides insights into the effects of aromatic substituents on coordination chemistry. These complexes exhibit varied structures and reactivity with hydrogen peroxide, highlighting the influence of substituent effects on ligand systems (Kunishita et al., 2008).

Catalytic Applications

  • Group 10 metal aminopyridinato complexes were synthesized and found to function as catalysts for aryl-Cl activation and hydrosilane polymerization. These findings demonstrate the potential of such complexes in catalytic applications (Deeken et al., 2006).

Supramolecular Chemistry

  • Bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents have been synthesized, showcasing their role in hydrogen bonding and supramolecular chemistry. These studies reveal insights into balancing hydrogen-bond donors and acceptors in aromatic N-heterocycles (Aakeröy et al., 2007).

Photocaging and Molecular Stability

  • Ruthenium complexes with methyl-substituted tris(2-pyridylmethyl)amine photocaging groups were studied for their stability and reactivity. These complexes offer insights into how steric effects influence photochemical and thermal stability in molecular compounds (Arora et al., 2016).

Substrate Adduct Complexes

  • Mononuclear manganese(III) catechol compounds have been synthesized as substrate adduct complexes. These compounds provide a structural analog for manganese-substituted intradiol cleaving catechol dioxygenases, highlighting their potential role in enzyme mimicry and biochemical studies (Reddig et al., 2004).

properties

IUPAC Name

2-methyl-N-(6-methylpyridin-2-yl)-6-piperidin-4-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-12-4-3-5-17(20-12)21-15-10-13(2)19-16(11-15)14-6-8-18-9-7-14/h3-5,10-11,14,18H,6-9H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDSMPPNQLFVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=CC(=NC(=C2)C)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine
Reactant of Route 2
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine
Reactant of Route 3
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine
Reactant of Route 4
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine
Reactant of Route 5
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine
Reactant of Route 6
Reactant of Route 6
(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-(6-methyl-pyridin-2-yl)-amine

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